ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate
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Overview
Description
Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate is a chemical compound with a unique structure that includes a methoxyimino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(morpholin-4-yl)propanoate with methoxyamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the substitution of the bromine atom with the methoxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the morpholine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-(hydroxyimino)-3-(morpholin-4-yl)propanoate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
Ethyl (2Z)-2-(methoxyimino)-3-(piperidin-4-yl)propanoate: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-2-methoxyimino-3-morpholin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-16-10(13)9(11-14-2)8-12-4-6-15-7-5-12/h3-8H2,1-2H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWQKQIEQUQCRM-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)CN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/CN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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